1,9-Decadiyne
Description
Structure and Formula
1,9-Decadiyne possesses the molecular formula C₁₀H₁₄ and a molecular weight of 134.22 g/mol . fishersci.finist.govepa.gov Its structure consists of a ten-carbon chain with triple bonds located at the first and ninth carbon atoms, making it a terminal diyne. ontosight.ai The presence of these two terminal alkyne groups renders the molecule highly reactive. ontosight.ai The IUPAC name for this compound is deca-1,9-diyne. fishersci.finist.govepa.govthermofisher.com
Physical Properties
This compound is typically a clear, colorless to yellow liquid. thermofisher.com Key physical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄ | fishersci.finist.govepa.gov |
| Molecular Weight | 134.22 g/mol | fishersci.finist.govepa.govthermofisher.com |
| Boiling Point | 169°C / 183.7 ± 23.0 °C at 760 mmHg | chemsrc.com |
| Melting Point | -35°C (approx.) | ontosight.ai |
| Density | 0.75 g/mL at 25°C / 0.8±0.1 g/cm³ / 0.829 g/mL | chemsrc.comstenutz.eu |
| Refractive Index | 1.432 / 1.459 / 1.4480-1.4530 @ 20°C | thermofisher.comchemsrc.comstenutz.eu |
| LogP (predicted) | 3.81 / 3.37 | chemsrc.com |
| Solubility in Water | Insoluble | fishersci.fithermofisher.in |
Spectroscopic Data
Spectroscopic techniques are essential for the characterization and purity validation of this compound.
FT-IR (Fourier-Transform Infrared Spectroscopy): Confirms the presence of alkyne stretches, typically observed around 2100 cm⁻¹.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Resolves terminal versus internal carbons, with sp-hybridized carbons showing chemical shifts in the range of δ 70–85 ppm.
HRMS (High-Resolution Mass Spectrometry): Validates molecular ion peaks (e.g., m/z 134.11 for C₁₀H₁₄).
GC (Gas Chromatography): Essential for purity assessment, often coupled with Flame Ionization Detection (FID) or Mass Spectrometry (MS).
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
deca-1,9-diyne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14/c1-3-5-7-9-10-8-6-4-2/h1-2H,5-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILVDYAGPHFWNQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCCCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4061913 | |
| Record name | 1,9-Decadiyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4061913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1720-38-3 | |
| Record name | 1,9-Decadiyne | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1720-38-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,9-Decadiyne | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001720383 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,9-Decadiyne | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,9-Decadiyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4061913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Deca-1,9-diyne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.466 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,9-DECADIYNE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H6VZJ7LN6L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis
1,9-Decadiyne can be synthesized through various methodologies, often involving alkyne coupling reactions.
Alkyne Coupling Reactions: Methods such as Cadiot-Chodkiewicz or Glaser-Hay coupling are commonly employed. Catalyst choice (e.g., Cu(I) or Pd-based), solvent polarity, and temperature significantly influence the yield and purity. For instance, Cu(I)-catalyzed reactions in tetrahydrofuran (B95107) (THF) at 60°C can yield over 80% purity.
Sonogashira Coupling: This reaction can be used for the homo-coupling of 1,8-diiodooctane (B1585395) with acetylene (B1199291) gas. An optimized protocol involves a catalyst system of Pd(PPh₃)₄ (5 mol%) and CuI (10 mol%) with a base like triethylamine (B128534) or piperidine (B6355638) in THF at 60°C for 12–24 hours, yielding 65–78%.
Acyclic Diene Metathesis (ADMET) Polymerization: While primarily a polymerization technique, ADMET can be used in the synthesis of conjugated diynes. Molybdenum- or ruthenium-based catalysts (e.g., Schrock or Grubbs catalysts) facilitate the metathesis of terminal alkynes. Reaction conditions typically involve temperatures of 60–100°C in toluene (B28343) or dichloromethane, with theoretical yields of 70–85%.
Dehydrobromination: Another synthetic route involves the reaction of 1,9-decadiene (B157367) with bromine, followed by dehydrobromination. ontosight.ai
Reaction Mechanisms and Pathways of 1,9 Decadiyne
Polymerization
1,9-Decadiyne serves as a monomer in the synthesis of poly(this compound) (PDD). nii.ac.jp This polymerization can be achieved through methods like acyclic diene metathesis (ADMET) polymerization, which utilizes molybdenum- or ruthenium-based catalysts. The resulting polymer, PDD, has shown potential for applications in nonlinear optics. nii.ac.jp Research has focused on optimizing polymerization conditions, such as temperature, to control the molar mass of the resulting poly(this compound). cdnsciencepub.com
Linker in Chemical Synthesis
This compound is employed as a linker to connect different molecular fragments.
Sonogashira Coupling Reactions: It can react with compounds like iodobenzene (B50100) to form bis-Sonogashira coupling products, effectively linking two phenyl groups with the decadiyne backbone. fishersci.fifishersci.cathermofisher.in
Synthesis of Complex Molecules: It is used as an intermediate in the synthesis of more complex structures. For instance, it has been used in a one-step synthesis of a carbametacyclophane by reacting with diethyl acetylenedicarboxylate. fishersci.fifishersci.cathermofisher.in In another example, it was a starting material in a Diels-Alder reaction with a bis-tetraphenylcyclopentadienone to create a poly(phenylene alkylene) backbone. google.com
Dihydration: this compound can be dihydrated to yield 2,9-decanedione, demonstrating its utility in synthesizing diketones. fishersci.fifishersci.cathermofisher.in
Advanced Applications of 1,9 Decadiyne in Materials Science
Cyclization Reactions
The linear structure of 1,9-decadiyne allows it to participate in intramolecular cyclization reactions to form cyclic compounds. Research has shown that various diynes can undergo electrophilic cyclization using reagents like iodine, N-bromosuccinimide (NBS), and phenylselenyl chloride (PhSeCl). industrialchemicals.gov.au Additionally, cobaltocene (B1669278) catalysts can effect a cycloaddition copolymerization of diynes with nitriles to form poly(pyridine)s, although this compound itself was noted to be less effective in this specific reaction compared to longer-chain diynes. googleapis.com
Polymerization Reactions
As detailed in the applications section, the primary polymerization reactions involving this compound are ADMET, oxidative coupling, and thiol-yne photopolymerization, all of which leverage the reactivity of the terminal alkyne groups. Current time information in Bangalore, IN.wikipedia.orgrsc.org
Other Chemical Reactions
This compound undergoes a variety of other chemical transformations characteristic of terminal alkynes.
Sonogashira Coupling : This palladium-catalyzed cross-coupling reaction is a key transformation for this compound. Current time information in Bangalore, IN. It can react with aryl or vinyl halides, such as iodobenzene (B50100), to afford bis-Sonogashira coupling products. Current time information in Bangalore, IN.nih.gov This reaction is fundamental in synthesizing more complex structures from the simple diyne backbone. google.com
Oxidation : The triple bonds of this compound can be oxidized using common oxidizing agents like potassium permanganate (B83412) to form diketones. Current time information in Bangalore, IN.
Reduction : Catalytic hydrogenation of this compound, typically using a palladium catalyst, can reduce the triple bonds to form either alkenes or, upon complete reduction, the corresponding alkane. Current time information in Bangalore, IN.
Hydration : Dihydration of this compound has been shown to produce 2,9-decanedione in high yield. nih.gov
Spectroscopic and Computational Characterization of 1,9 Decadiyne and Its Derivatives
Spectroscopic Analysis
Spectroscopic techniques are routinely employed for the structural elucidation and identification of 1,9-Decadiyne. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly used for purity validation and structural confirmation. Mass spectrometry (electron ionization) data and Infrared (IR) spectra for this compound are available in scientific databases. nist.govnist.gov
¹H NMR and ¹³C NMR for Structural Elucidation
Purity Assessment
Commercial samples of this compound are typically available with high purity, often reported as greater than 98% by Gas Chromatography (GC). sigmaaldrich.com Analytical assays, such as GC, confirm purity levels, with some specifications indicating ≥96.0%. thermofisher.com
Emerging Research Frontiers and Future Directions
Bioactive Derivatives and Drug Development
The derivatives of 1,9-Decadiyne are being investigated for their potential biological activities and applications in drug development . Research is ongoing to explore its use in the synthesis of pharmaceuticals . The presence of terminal alkyne groups allows for "click chemistry" reactions, which are highly efficient and selective, making them valuable in the synthesis of complex molecules relevant to drug discovery . While the search results broadly mention its use in natural product derivatization and enzyme activity studies, the broader field of bioactive compounds and natural products plays a key role in innovative drug discovery, with total synthesis providing candidates and analogues for drug development nih.gov.
Catalytic Applications Beyond Polymerization
Beyond its role in polymerization, this compound and its derivatives are being explored in other catalytic applications. Its triple bonds enable it to participate in various chemical reactions, including cross-coupling reactions and cycloadditions ontosight.ai. For instance, this compound can undergo substitution reactions like Sonogashira coupling, where it reacts with iodobenzene (B50100) to form bis-Sonogashira coupling products, typically catalyzed by palladium and copper . This highlights its utility as a reactant in specific catalytic cycles. Additionally, copper(I) catalysts selectively activate terminal alkynes for azide-alkyne cycloadditions, while palladium complexes facilitate Sonogashira couplings, with kinetic studies indicating faster copper-catalyzed azide-alkyne cycloaddition (CuAAC) rates compared to shorter diynes due to reduced steric hindrance .
Advanced Materials for Energy and Optoelectronics
This compound is employed in material science for the synthesis of polymers and nanostructures ontosight.ai. Its alkyne functionalities make it suitable for constructing advanced materials with tailored properties. For example, it can be used in Acyclic Diene Metathesis (ADMET) polymerization to synthesize conjugated diynes, which are precursors for various materials . This process, often facilitated by molybdenum- or ruthenium-based catalysts, allows for the formation of polymers with controlled sequences, which is crucial for engineering the thermal characteristics and other properties of materials for diverse applications researchgate.net. The compound has also been noted for its use in the production of specialty chemicals and materials, such as nonlinear optical waveguides . The ability to form multilayered thin film assemblies, as demonstrated with this compound, suggests its potential in fabricating advanced materials collectionscanada.gc.ca.
Sustainable Synthesis and Environmental Impact Reduction in this compound Production
The chemical industry is increasingly focused on sustainable synthesis methods to reduce environmental impact. For this compound production, this involves developing greener approaches. While specific details on the sustainable synthesis of this compound are limited in the provided results, the broader context of sustainable chemistry emphasizes minimizing hazardous materials, reducing waste generation, and improving resource utilization rsc.orgsynthiaonline.com. This includes exploring alternative, earth-abundant, and non-toxic metals as catalysts instead of traditional expensive and rare metals like palladium, which can reduce the environmental footprint of producing fine chemicals unibe.ch. The concept of a circular economy, where industrial waste is converted into valuable products, is also gaining traction, with computer-assisted design playing a role in identifying environmentally benign reaction pathways synthiaonline.com. For example, studies have shown that this compound can react smoothly in certain oxidative coupling reactions under conditions that align with green chemistry principles, such as visible light irradiation and the use of copper catalysts, with N₂ and water as the only by-products sci-hub.se.
Integration with Artificial Intelligence and Machine Learning for Reaction Prediction
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 74400 nih.gov |
| 1,5-Hexadiyne | 10471 |
| 1,6-Heptadiyne | 15309 |
| 1,7-Octadiyne | 74401 |
| 1,8-Nonadiyne | 15440 |
| Iodobenzene | 7954 |
| Palladium | 23927 |
| Copper | 23978 |
| Molybdenum | 23933 |
| Ruthenium | 23940 |
| Potassium Permanganate (B83412) | 24508 |
| Osmium Tetroxide | 24040 |
| Hydrogen Gas | 783 |
| 1,9-Decadiene (B157367) | 15439 nih.gov |
Data Tables
Table 1: Comparative Analysis of this compound Synthesis Methods (Qualitative Assessment)
| Method | Yield (%) (Theoretical) | Cost Estimate | Scalability | Environmental Impact |
| ADMET Polymerization | 70–85 | High | Moderate | Moderate |
| Sonogashira Coupling | 65–78 | Moderate | High | Low |
| Oxidative Coupling | 60–70 | Low | Low | High (O₂ use) |
| Elimination | 55–65 | Low | High | Moderate |
| Note: This table is derived from qualitative assessments provided in the search results . |
Table 2: Physical Properties of this compound
| Property | Value | Source |
| Boiling Point | 169°C (at 25°C) / ~184°C | ontosight.ai |
| Density | 0.75 g/mL at 25°C | |
| Refractive Index | 1.432 / 1.4480-1.4530 @ 20°C | thermofisher.com |
| LogP (octanol/water) | 3.81 (predicted) | |
| Molecular Weight | 134.22 g/mol / 134.2182 | ontosight.aithermofisher.comnist.gov |
| CAS Registry Number | 1720-38-3 | nist.gov |
| Note: Where multiple values or ranges are given in the sources, they are presented as such. |
Q & A
Q. How can researchers design controlled experiments to validate this compound’s role in inhibiting phenol hydroxylase activity?
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
